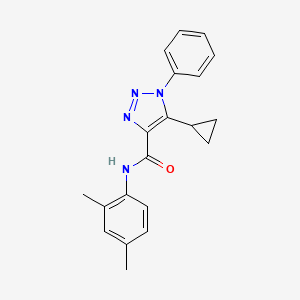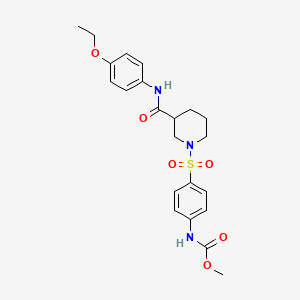
N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide, also known as PHZ-106, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. PHZ-106 belongs to the class of imidazole-based compounds and has been shown to possess potent anti-cancer properties.
Mecanismo De Acción
The mechanism of action of N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide is not fully understood, but it has been shown to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor xenografts in mice, indicating its potential as a cancer therapy. However, further studies are needed to determine its toxicity and efficacy in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro and in vivo studies. However, its synthesis is complex and requires several steps, making it difficult to produce in large quantities. Additionally, further studies are needed to determine its toxicity and efficacy in humans.
Direcciones Futuras
There are several future directions for N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide research. One potential application is in combination therapy with other anti-cancer drugs to enhance their efficacy. N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide may also have applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Further studies are needed to determine its toxicity and efficacy in humans and to optimize its synthesis for large-scale production.
Métodos De Síntesis
The synthesis of N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide involves a multi-step process that starts with the reaction between 2-aminonicotinic acid and acetylacetone to form 1-(2-pyridyl)-3-phenyl-2-propen-1-one. This intermediate is then reacted with 4-methylbenzoyl chloride and hydrazine hydrate to form N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide.
Aplicaciones Científicas De Investigación
N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to possess potent anti-cancer properties and has been tested against various cancer cell lines, including breast, lung, and colon cancer. N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-12-6-8-14(9-7-12)17(24)21-22-18(25)15-10-23(11-19-15)16-5-3-4-13(2)20-16/h3-11H,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOWIBCHCYBRDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CN(C=N2)C3=CC=CC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-({7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1,8-naphthyridin-4-yl}amino)benzoate](/img/structure/B2394320.png)

![1-benzyl-2-(4-bromophenyl)-2-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2394324.png)
![N-(sec-butyl)-2-(2-chloro-6-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2394325.png)


![1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one](/img/structure/B2394331.png)

![[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2394333.png)
![5-Bromo-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2394336.png)


![N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2394340.png)
![2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2394342.png)